Trovirdine Trovirdine Trovirdine is a thiourea non-nucleoside reverse transcriptase inhibitor.
Brand Name: Vulcanchem
CAS No.: 149488-17-5
VCID: VC0003109
InChI: InChI=1S/C13H13BrN4S/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11/h1-5,7,9H,6,8H2,(H2,16,17,18,19)
SMILES: C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br
Molecular Formula: C13H13BrN4S
Molecular Weight: 337.24 g/mol

Trovirdine

CAS No.: 149488-17-5

Cat. No.: VC0003109

Molecular Formula: C13H13BrN4S

Molecular Weight: 337.24 g/mol

* For research use only. Not for human or veterinary use.

Trovirdine - 149488-17-5

CAS No. 149488-17-5
Molecular Formula C13H13BrN4S
Molecular Weight 337.24 g/mol
IUPAC Name 1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea
Standard InChI InChI=1S/C13H13BrN4S/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11/h1-5,7,9H,6,8H2,(H2,16,17,18,19)
Standard InChI Key HOCFDYZWQYGULA-UHFFFAOYSA-N
Isomeric SMILES C1=CC=NC(=C1)CCN=C(NC2=NC=C(C=C2)Br)S
SMILES C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br
Canonical SMILES C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br

Chemical Structure and Physicochemical Properties

Molecular Architecture

Trovirdine (C<sub>13</sub>H<sub>13</sub>BrN<sub>4</sub>S) is characterized by a thiourea backbone bridging a 5-bromopyridinyl group and a 2-pyridinylethyl moiety. Its hydrochloride salt (C<sub>13</sub>H<sub>14</sub>BrClN<sub>4</sub>S) is commonly used in pharmacological formulations . The compound’s structure-activity relationship (SAR) highlights the necessity of the bromine atom at the 5-position of the pyridine ring for optimal RT inhibition, as removal or substitution reduces potency .

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC<sub>13</sub>H<sub>13</sub>BrN<sub>4</sub>SPubChem
Molecular Weight337.24 g/molPubChem
SMILESC1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)BrPubChem
InChIKeyHOCFDYZWQYGULA-UHFFFAOYSA-NPubChem
Solubility (HCl Salt)Not fully characterizedChemsrc

Synthetic Pathways

Trovirdine is synthesized via condensation reactions between 5-bromo-2-aminopyridine and 2-(2-pyridyl)ethyl isothiocyanate. Modifications to the aromatic and heteroaromatic components have been explored to enhance bioavailability and resistance profiles, though the original structure remains the most efficacious .

Mechanism of Action and Biochemical Efficacy

Inhibition of HIV-1 Reverse Transcriptase

Trovirdine binds non-competitively to a hydrophobic pocket near the RT active site, inducing conformational changes that disrupt the enzyme’s polymerase function. Kinetic studies demonstrate uncompetitive inhibition with respect to primer/template binding and non-competitive inhibition relative to deoxynucleoside triphosphates (dNTPs) . This dual mechanism ensures high specificity for HIV-1 RT over host polymerases.

Table 2: Enzymatic Inhibition Data

RT VariantIC<sub>50</sub> (nM)Fold Resistance
Wild-Type71
Ile100 Mutant17525
Cys181 Mutant1,029147
His188 Mutant8412

Mutations at residues Tyr181, Leu100, and Tyr188 confer significant resistance, underscoring the importance of these positions in trovirdine binding .

Antiviral Activity in Cell Culture

Pharmacological and Clinical Profile

Preclinical Pharmacokinetics

Limited data suggest moderate oral bioavailability in animal models, with rapid distribution to lymphoid tissues. Metabolism involves hepatic cytochrome P450 enzymes, yielding inactive metabolites excreted renally .

Phase I Clinical Trials

Early-phase trials (1995–1996) established trovirdine’s safety profile, with dose-limiting toxicity observed at higher doses. Pharmacodynamic analyses confirmed RT inhibition in plasma, though viral load reduction was transient due to rapid resistance emergence .

Resistance Mechanisms and Mutational Pathways

Key Resistance-Associated Mutations

The RT mutations Ile100, Cys181, and His188 reduce trovirdine binding affinity by altering the hydrophobic pocket’s geometry. Cys181, in particular, introduces a steric clash that diminishes inhibitor efficacy .

Cross-Resistance Patterns

Trovirdine shares resistance profiles with first-generation NNRTIs like nevirapine and efavirenz, though its unique chemical structure confers partial activity against some multidrug-resistant variants .

Synergistic Combination Therapies

Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Combining trovirdine with azidothymidine (AZT) or zalcitabine (ddC) triphosphates enhances RT inhibition synergistically. In cell-free assays, a 20:1 molar ratio of ddC-TP to trovirdine achieves a combination index (CI) of 0.3–0.5, indicating strong synergy .

Pyrophosphate Analogs

Phosphonoformic acid (PFA) and trovirdine exhibit additive effects, likely due to distinct binding sites on RT. This combination may delay resistance onset in clinical settings .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator